molecular formula C18H20FN3O3S B6507472 N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 899955-24-9

N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No. B6507472
CAS RN: 899955-24-9
M. Wt: 377.4 g/mol
InChI Key: ACLWRGWPSFDJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, also known as FMTD, is a novel small molecule that has been developed for use in a range of scientific research applications. FMTD is a highly potent, non-peptidic inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is an important target for the development of anticancer, antiviral and antifungal drugs. FMTD has also been used in research to study the role of DHODH in the regulation of cell growth and differentiation, as well as in the development of new therapeutic strategies.

Scientific Research Applications

N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is used in a range of scientific research applications. It has been used to study the role of DHODH in the regulation of cell growth and differentiation, as well as in the development of new therapeutic strategies. It has also been used to study the effects of DNA damage and repair, the role of DHODH in the regulation of cell cycle progression and the role of DHODH in cancer metastasis. N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has also been used to study the effects of DHODH inhibitors on the activity of other enzymes, such as protein kinases and phosphatases.

Mechanism of Action

N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a highly potent, non-peptidic inhibitor of DHODH. It binds to the active site of the enzyme and blocks the enzyme’s ability to catalyze the oxidation of dihydroorotate to orotate, thus inhibiting the production of orotate and its subsequent conversion to uridine monophosphate (UMP). This results in a decrease in the levels of UMP, which is necessary for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has been shown to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells, melanoma cells and ovarian cancer cells. It has also been shown to inhibit the growth of human fibroblasts and to induce apoptosis in a variety of cell types, including human melanoma cells. Additionally, N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has been shown to inhibit the activity of several other enzymes, including protein kinases and phosphatases.

Advantages and Limitations for Lab Experiments

N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has several advantages for use in laboratory experiments. It is a highly potent inhibitor of DHODH, with a low toxicity profile and a high selectivity for the target enzyme. Additionally, it is easy to synthesize and can be stored in solution for long periods of time without significant degradation.
However, there are also some limitations to its use in laboratory experiments. N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is not water soluble, so it must be dissolved in an organic solvent prior to use. Additionally, N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is not stable in the presence of light or heat, so it must be stored in the dark at room temperature.

Future Directions

The potential future directions for the use of N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide in scientific research are numerous. It could be used to study the effects of DHODH inhibitors on the activity of other enzymes, such as protein kinases and phosphatases. It could also be used to investigate the role of DHODH in the regulation of cell growth and differentiation, as well as in the development of new therapeutic strategies. Additionally, N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide could be used to study the effects of DNA damage and repair, the role of DHODH in the regulation of cell cycle progression and the role of DHODH in cancer metastasis. Finally, N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide could be used to study the effects of DHODH inhibitors on the activity of other enzymes, such as protein kinases and phosphatases.

Synthesis Methods

N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is synthesized by a two-step process. The first step involves the reaction of 2-fluorobenzaldehyde with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethanol in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester. This is then followed by a nucleophilic substitution reaction of the β-keto ester with ethylenediamine to form N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide.

properties

IUPAC Name

N'-(2-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-11-26-16)22-7-9-25-10-8-22/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLWRGWPSFDJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

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